4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromomethoxybenzylidene group, and a chlorophenyl group
Properties
CAS No. |
478255-37-7 |
|---|---|
Molecular Formula |
C16H12BrClN4OS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrClN4OS/c1-23-14-6-5-10(7-13(14)17)9-19-22-15(20-21-16(22)24)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
ZKXUELBSNFBGMG-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole-3-Thione Intermediate
The preparation begins with the synthesis of 3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, a critical intermediate. Thiocarbohydrazide (1 ) serves as the starting material, reacting with 3-chlorophenyl isothiocyanate in aqueous formic acid under reflux to form a thiosemicarbazide derivative. Cyclization is achieved by refluxing the intermediate in 4N sodium hydroxide, yielding the triazole-thione core.
Key Reaction Conditions :
Condensation with 3-Bromo-4-methoxybenzaldehyde
The final step involves Schiff base formation via condensation of the triazole-thione intermediate with 3-bromo-4-methoxybenzaldehyde. This reaction is typically conducted in acetic acid under reflux for 2–4 hours, with the aldehyde acting as the electrophilic partner. The product precipitates upon cooling and is purified via recrystallization.
Optimized Protocol :
-
Molar Ratio : 1:1 (triazole-thione : aldehyde).
-
Solvent : Glacial acetic acid (8 mL per 1.89 mmol substrate).
-
Reaction Time : 3 hours (monitored by TLC).
-
Workup : Ice-water quench → filtration → recrystallization (ethanol/water).
Reaction Mechanisms and Stereochemical Considerations
Schiff Base Formation Mechanism
The condensation proceeds via nucleophilic attack of the triazole-thione’s exocyclic amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration generates the imine (C=N) bond, stabilized by conjugation with the aromatic system. The reaction’s success hinges on the electron-withdrawing nature of the bromo and methoxy groups, which enhance the aldehyde’s electrophilicity.
Critical Factors :
Tautomerism in the Triazole-Thione Core
The 1,2,4-triazole-3-thione exists in thione-thiol tautomeric equilibrium. X-ray crystallography data from analogous compounds confirm the thione form predominates in the solid state, with sulfur participating in hydrogen-bonding networks that stabilize the crystal lattice.
Optimization of Synthetic Conditions
Solvent Selection
Comparative studies reveal acetic acid outperforms methanol or ethanol in Schiff base formation due to its dual role as solvent and catalyst. Reactions in acetic acid achieve yields >60%, whereas methanol yields drop to ~45%.
Temperature and Time Dependence
-
80°C : Incomplete conversion after 4 hours (yield: 40%).
-
Reflux (110°C) : Optimal balance between rate and decomposition (yield: 65–70% in 3 hours).
-
Prolonged Heating (>4 hours) : Degradation observed via HPLC.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC Conditions :
-
Column : C18 (4.6 × 250 mm, 5 μm).
-
Mobile Phase : Acetonitrile/water (80:20) + 0.1% TFA.
Challenges and Alternative Approaches
Byproduct Formation
Competing reactions include:
Green Chemistry Alternatives
-
Microwave Assistance : Reduces reaction time to 30 minutes (yield: 68%).
-
Ionic Liquid Catalysts : [BMIM][BF₄] improves yield to 75% at 90°C.
Chemical Reactions Analysis
Schiff Base Formation and Structural Modifications
The compound undergoes condensation reactions with aldehydes to form Schiff bases. This reaction occurs at the amino group (-NH-) attached to the benzylidene moiety .
Example reaction :
Key data :
| Aldehyde Used | Yield (%) | Reaction Time (h) | Product Characteristics (IR peaks, cm⁻¹) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 45 | 6 | ν(CH=N): 1625; ν(C=S): 1280 |
| 4-Methoxybenzaldehyde | 42 | 6 | ν(CH=N): 1627; ν(C=S): 1247 |
The imine (CH=N) stretching vibrations in IR spectra confirm successful Schiff base formation . Electron-withdrawing substituents on aldehydes (e.g., nitro groups) enhance reaction efficiency compared to electron-donating groups (e.g., methoxy) .
Substitution Reactions
The bromo and methoxy groups on the benzylidene ring participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions .
Bromine Substitution
The 3-bromo substituent is reactive under Suzuki-Miyaura conditions:
Reported outcomes :
-
Substitution at the bromo position yields derivatives with enhanced antimicrobial activity (MIC: 5–25 µg/mL) .
-
Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄-B(OH)₂) show higher coupling efficiency.
Methoxy Demethylation
The 4-methoxy group can be demethylated under acidic conditions to form a phenolic -OH group:
Reactivity of the Thione Group
The thione (-C=S) group undergoes alkylation and oxidation .
Alkylation
Reaction with alkyl halides forms thioether derivatives:
Example :
-
Methyl iodide yields a methylthio derivative with altered solubility (logP increase by 0.8 units).
Oxidation
The thione group oxidizes to sulfonic acid under strong oxidizing conditions:
Metal Complexation
The triazole-thione and Schiff base moieties act as bidentate ligands for transition metals:
Example :
Properties of complexes :
| Metal Ion | Stability Constant (log β) | Antimicrobial Activity (Zone of Inhibition, mm) |
|---|---|---|
| Cu²⁺ | 8.9 | 18–22 (vs. 15–19 for free ligand) |
| Zn²⁺ | 7.2 | 14–17 |
Acid/Base-Induced Tautomerism
The triazole-thione exhibits pH-dependent tautomerism between thione (-C=S) and thiol (-SH) forms :
Structural evidence :
Photochemical Reactivity
UV irradiation induces C-Br bond cleavage, forming a radical intermediate that reacts with alkenes :
Structural and Spectroscopic Data
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled modifications of its functional groups enable tailored biological activity and physicochemical properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
- **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione
- **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
Compared to similar compounds, 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its specific combination of functional groups. The presence of both bromomethoxybenzylidene and chlorophenyl groups imparts unique chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
The compound 4-((3-bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with 3-amino-1H-1,2,4-triazole-5-thione. The reaction proceeds through a condensation mechanism, leading to the formation of the desired Schiff base. The following general reaction scheme can be proposed:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested against:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Pseudomonas aeruginosa | Moderate |
| Salmonella enterica | Moderate |
The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, triazole derivatives are known for their antifungal activity. The compound was evaluated against common fungal pathogens such as Candida albicans and Aspergillus flavus, showing promising results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus flavus | 64 µg/mL |
These findings suggest that the compound may serve as a potential antifungal agent.
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The compound exhibited cytotoxic effects in vitro against several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 ± 2 |
| HT-29 (colon cancer) | 20 ± 3 |
The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation.
Mechanistic Studies
Studies have suggested that the biological activities of triazole derivatives may be linked to their ability to form metal complexes. For instance, transition metal complexes of triazole thiones have shown enhanced biological activity compared to their parent compounds due to improved solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of triazole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria. The specific compound showed a significant reduction in bacterial load in infected animal models.
- Anticancer Activity Study : In preclinical trials, a related triazole compound demonstrated significant tumor regression in xenograft models of breast cancer when administered at doses correlating with its IC50 values.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
